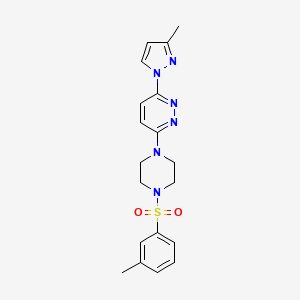

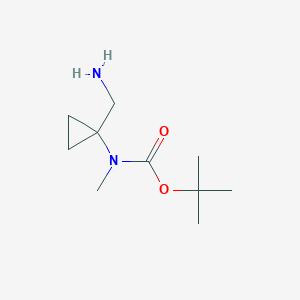

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine involves multiple steps, including the conjugation of secondary amines with chloro-substituted pyridazine derivatives. For instance, the synthesis process of triazolo-pyridazine-6-yl-substituted piperazines, which share structural similarities, involves a two-step synthesis process starting from dichloropyridazine and subsequent conjugation with secondary amines (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves advanced techniques like X-ray crystallography or NMR spectroscopy, although specific studies on 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine were not directly found. These methods allow for detailed insights into the arrangement of atoms within the molecule, enabling the understanding of its chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives often include reactions with hydrazides, carbon disulfide, and acylating agents to produce a variety of functionalized compounds. For example, reactions of pyridazino derivatives with carbon disulfide and potassium hydroxide lead to 1,3,4-oxadiazole derivatives, highlighting the reactivity of the pyridazine ring system (El-Mariah, Hosny, & Deeb, 2006).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

Compounds bearing benzenesulphonamide moiety incorporated with pyrazole analogues have demonstrated broad-spectrum antimicrobial activity comparable to ciprofloxacin and amphotericin B. Furthermore, these derivatives showed potent dihydrofolate reductase (DHFR) inhibition activity, suggesting their potential as antimicrobial agents (Othman et al., 2020).

Synthesis and Biological Activity

The synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran moiety has been reported. These compounds have potential applications in the development of novel pharmaceuticals due to their unique structural features (Abdelhamid et al., 2012).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds are being developed as anti-diabetic medications, demonstrating the importance of such heterocyclic compounds in therapeutic areas beyond antimicrobial activity (Bindu et al., 2019).

Antioxidant Agents

Fused pyrazole derivatives bearing the indole moiety have been synthesized and evaluated as antioxidant agents. The presence of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine structures in these compounds indicates their potential in combating oxidative stress (El‐Mekabaty et al., 2016).

Pharmacological Activity

The presence of pyrazine ring in various clinically used drugs exhibits its importance in drug design, showing various therapeutic applications. Pyrazine derivatives have been disclosed for their therapeutic applications, underlying the critical role of heterocyclic compounds like 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine in medicinal chemistry (Miniyar et al., 2013).

Propriétés

IUPAC Name |

3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-15-4-3-5-17(14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(21-20-18)25-9-8-16(2)22-25/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVOFSNPAMZWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)